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Fludarabine triphosphate (trisodium) -

Fludarabine triphosphate (trisodium)

Catalog Number: EVT-10986438
CAS Number:
Molecular Formula: C10H12FN5Na3O13P3
Molecular Weight: 591.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fludarabine triphosphate (trisodium) is the active triphosphate form of fludarabine, a purine nucleoside analog. It is primarily utilized in the treatment of hematological malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. This compound is known for its potent inhibitory effects on DNA synthesis, making it a critical agent in cancer therapy. Fludarabine triphosphate acts as a noncompetitive inhibitor of DNA primase, which plays a crucial role in DNA replication and repair mechanisms .

Source and Classification

Fludarabine triphosphate (trisodium) is derived from fludarabine, which itself is synthesized from the nucleoside 2-fluoro-ara-adenosine. The classification of fludarabine triphosphate falls under the category of antimetabolites and specifically as an analog of purine nucleosides. Its chemical formula is C10H12FN5Na3O13P3\text{C}_{10}\text{H}_{12}\text{F}\text{N}_{5}\text{Na}_{3}\text{O}_{13}\text{P}_{3} with a molecular weight of 591.12 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of fludarabine triphosphate (trisodium) involves several enzymatic phosphorylation steps:

  1. Conversion to Monophosphate: Fludarabine is first phosphorylated to its monophosphate form by the enzyme deoxycytidine kinase.
  2. Formation of Diphosphate: The monophosphate is further phosphorylated to diphosphate.
  3. Final Triphosphate Formation: The diphosphate is then phosphorylated to yield fludarabine triphosphate.

These reactions typically require specific kinases and adenosine triphosphate as a phosphate donor. For industrial production, recombinant enzymes are employed to enhance the efficiency of these phosphorylation steps, followed by chromatographic purification to achieve high purity levels .

Molecular Structure Analysis

Structure and Data

Fludarabine triphosphate (trisodium) has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:

  • IUPAC Name: trisodium;[[[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
  • InChI Key: ABCNYMXTKKBAHQ-ABDPYLPCSA-K

The compound consists of three phosphate groups linked to a ribose sugar and a fluorinated purine base .

PropertyValue
Molecular FormulaC10H12FN5Na3O13P3
Molecular Weight591.12 g/mol
IUPAC Name[Detailed above]
InChIInChI=1S/C10H15FN5O13P3...
Chemical Reactions Analysis

Reactions and Technical Details

Fludarabine triphosphate (trisodium) primarily participates in phosphorylation and dephosphorylation reactions. It also engages in substitution reactions where it can be incorporated into DNA and RNA strands, impacting their synthesis.

Common Reagents and Conditions:

  • Phosphorylation: Involves adenosine triphosphate and specific kinases.
  • Substitution: Requires DNA polymerases or RNA polymerases along with DNA or RNA templates.

The major products resulting from these reactions include:

  • Incorporation into DNA: This leads to the formation of DNA strands that inhibit further synthesis.
  • Incorporation into RNA: This affects transcription processes significantly .
Mechanism of Action

Fludarabine triphosphate (trisodium) exerts its effects primarily through inhibition of key enzymes involved in nucleic acid synthesis:

  1. Inhibition of DNA Primase: It blocks the activity of DNA primase, which is essential for primer RNA formation during DNA replication.
  2. Inhibition of Ribonucleotide Reductase: This enzyme is crucial for converting ribonucleotides into deoxyribonucleotides, thus affecting DNA synthesis.
  3. Induction of Apoptosis: Ultimately, the inhibition leads to cellular apoptosis due to disrupted nucleic acid metabolism .

Quantitative measures indicate that fludarabine triphosphate has an IC50 value of approximately 2.3 μM against DNA primase, reflecting its potency in inhibiting this enzyme .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fludarabine triphosphate (trisodium) exhibits several notable physical and chemical properties:

  • Solubility: It is relatively stable in methanol but degrades quickly in aqueous solutions.
  • Stability: The compound shows stability in 70% methanol-tris buffer at pH 7.4 but can degrade rapidly in water within hours.

These properties are critical for its application in laboratory settings where stability during experiments is paramount .

Applications

Fludarabine triphosphate (trisodium) has several scientific applications:

  1. Research Tool: It serves as a valuable tool for studying DNA synthesis and repair mechanisms due to its inhibitory effects on relevant enzymes.
  2. Cancer Therapy Research: Its role as an antimetabolite makes it significant in cancer research, particularly for understanding treatment efficacy against hematological malignancies.
  3. Biochemical Studies: Used extensively in biochemical assays to explore nucleic acid metabolism and cellular responses to nucleotide analogs .
Molecular Mechanisms of Action of Fludarabine Triphosphate Trisodium

Molecular Structure and Metabolic Activation

Fludarabine triphosphate trisodium (chemical formula: C₁₀H₁₂FN₅O₁₃P₃ · 3Na) is the active triphosphorylated metabolite of the prodrug Fludarabine phosphate. Structurally, it features:

  • A 2-fluorinated adenine base that confers resistance to deamination by adenosine deaminase, enhancing intracellular stability [1] [3].
  • A β-D-arabinofuranosyl sugar moiety in the trans configuration at the 2'-position, which sterically hinders DNA chain elongation [1] [6].
  • Three phosphate groups enabling mimicry of endogenous deoxyadenosine triphosphate (dATP) [3] [8].

Metabolic activation:

  • Fludarabine phosphate (prodrug) is rapidly dephosphorylated extracellularly to Fludarabine (2-fluoro-ara-A).
  • Fludarabine enters cells via nucleoside transporters (e.g., human Equilibrative Nucleoside Transporter 1).
  • Intracellular phosphorylation by deoxycytidine kinase yields Fludarabine monophosphate, subsequently converted to the active triphosphate form (Fludarabine triphosphate) [1] [3] [8].

Table 1: Structural Comparison of Fludarabine Triphosphate and Natural dATP

FeatureFludarabine TriphosphateNatural dATP
Base Modification2-fluoroadenineAdenine
Sugar Configuration2'-OH (β-D-arabinofuranosyl)2'-H (deoxyribose)
Phosphate GroupsTriphosphateTriphosphate
Susceptibility to DeaminationResistantSusceptible

Enzyme Inhibition Mechanisms

Fludarabine triphosphate trisodium disrupts DNA synthesis through multi-target enzyme inhibition:

1.2.1. Inhibition of DNA Polymerases

  • Competitively inhibits DNA polymerase α and DNA polymerase ε by binding to the dATP catalytic site (IC₅₀ = 1.3–1.6 μM) [1].
  • Acts as a chain terminator upon incorporation into DNA due to the absence of a 3'-hydroxyl group in the arabinose configuration, blocking phosphodiester bond formation [1] [8].

1.2.2. Suppression of DNA Primase

  • Noncompetitively inhibits DNA primase (IC₅₀ = 2.3 μM; Kᵢ = 6.1 μM), preventing synthesis of RNA primers required for DNA replication initiation [6] [8].

1.2.3. Inhibition of Ribonucleotide Reductase (RNR)

  • Allosterically inhibits RNR, depleting cellular dNTP pools and starving DNA synthesis pathways [1] [4].

Table 2: Enzyme Targets of Fludarabine Triphosphate

Enzyme TargetInhibition MechanismKey Parameters
DNA polymerase α/εCompetitive substrate inhibitionIC₅₀: 1.3–1.6 μM
DNA primaseNoncompetitive inhibitionIC₅₀: 2.3 μM; Kᵢ: 6.1 μM
Ribonucleotide reductaseAllosteric suppressiondNTP pool depletion

DNA and RNA Interaction Dynamics

1.3.1. DNA Incorporation and Strand Termination

  • Incorporated into nascent DNA strands during replication via DNA polymerases.
  • Pairs with thymine in the template strand but prevents addition of subsequent nucleotides due to 2'-arabinoside steric hindrance [1] [8].
  • Causes single-strand breaks and replication fork collapse, triggering DNA damage response pathways (e.g., p53 activation) [8].

1.3.2. RNA Processing Disruption

  • Incorporated into RNA by RNA polymerases, impairing:
  • mRNA splicing and stability.
  • Ribosome assembly and function.
  • Suppresses protein synthesis, particularly for short-lived proteins regulating cell survival (e.g., Mcl-1) [1] [8].

Cellular Selectivity and Resistance Factors

1.4.1. Metabolic Determinants of Activity

  • Activation dependency: Cells with high deoxycytidine kinase activity (e.g., B-cell malignancies) efficiently generate Fludarabine triphosphate, enhancing cytotoxicity [3] [8].
  • Nucleoside transporter expression: Overexpression of Equilibrative Nucleoside Transporter 1 correlates with increased drug influx and sensitivity [3].

1.4.2. Ion Channel Interactions

  • Inhibits KV1.3 potassium channels in B-lymphocytes (IC₅₀ ≈ 0.35 μM), depolarizing membranes and disrupting calcium signaling. This effect is independent of cytotoxicity and may modulate immune responses [4].

1.4.3. Resistance Mechanisms

  • Reduced activation: Downregulation of deoxycytidine kinase.
  • Enhanced efflux: Overexpression of ATP-binding cassette transporters (e.g., MRP1).
  • Altered DNA repair: Upregulation of nucleotide excision repair (NER) pathways [1] [3].

Table 3: Factors Influencing Cellular Sensitivity to Fludarabine Triphosphate

FactorSensitive PhenotypeResistant Phenotype
Deoxycytidine kinaseHigh expressionLow expression/mutations
Nucleoside transportersENT1/CNT3 overexpressionReduced ENT1 activity
dNTP pool sizeLow basal levelsElevated levels
DNA repair capacityImpaired repair mechanismsEnhanced NER activity

Induction of Apoptosis

Fludarabine triphosphate triggers apoptosis via dual pathways:1. Mitochondrial pathway:- Reduces mitochondrial membrane potential.- Activates caspase-9 and caspase-3.2. Death receptor pathway:- Upregulates Fas/CD95 expression.- Activates caspase-8 [1] [8].- Synergizes with other agents (e.g., oxaliplatin) to induce irreparable DNA double-strand breaks, amplifying apoptotic signals [5] [8].

Properties

Product Name

Fludarabine triphosphate (trisodium)

IUPAC Name

trisodium;[[[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C10H12FN5Na3O13P3

Molecular Weight

591.12 g/mol

InChI

InChI=1S/C10H15FN5O13P3.3Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t3-,5-,6+,9-;;;/m1.../s1

InChI Key

ABCNYMXTKKBAHQ-ABDPYLPCSA-K

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+]

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